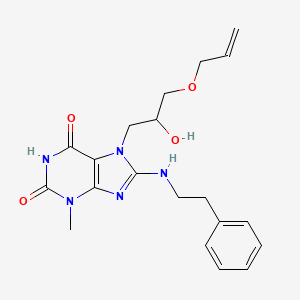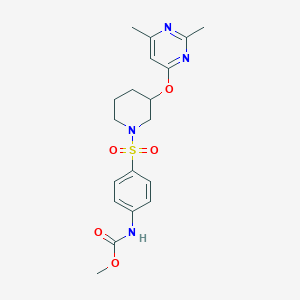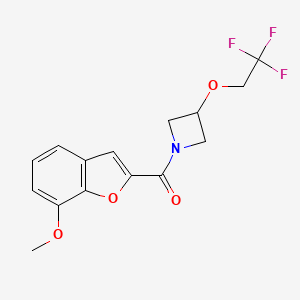
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as TFEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TFEA is a member of the azetidine family, which is known for its unique pharmacological properties. In
作用機序
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone works by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been shown to have analgesic effects, which may be useful in the treatment of pain.
実験室実験の利点と制限
One advantage of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. Another area of interest is the investigation of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone's potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, the safety and efficacy of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in humans need to be further studied in clinical trials.
合成法
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 7-methoxybenzofuran-2-carboxylic acid with 2,2,2-trifluoroethanol to form an ester intermediate. This intermediate is then reacted with azetidin-3-one in the presence of a base to form (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone.
科学的研究の応用
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been found to have neuroprotective effects, which may be attributed to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
特性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-21-11-4-2-3-9-5-12(23-13(9)11)14(20)19-6-10(7-19)22-8-15(16,17)18/h2-5,10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPQRBOODGLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)
![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2408278.png)
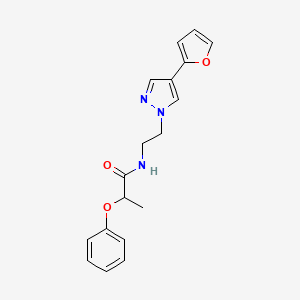

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
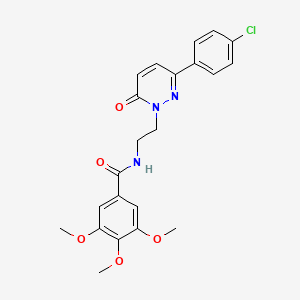
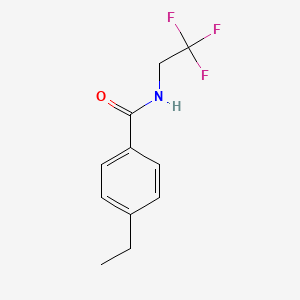
![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
